Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N'-p-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-p-Tolyl-3-(2-ethylbenziminazol-5-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-p-Tolyl-3-(2-ethylbenziminazol-5-yl)thiourea typically involves the reaction of p-tolyl isothiocyanate with 2-ethylbenziminazole. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) in the presence of a base like triethylamine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for 1-p-Tolyl-3-(2-ethylbenziminazol-5-yl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-p-Tolyl-3-(2-ethylbenziminazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-p-Tolyl-3-(2-ethylbenziminazol-5-yl)thiourea involves its interaction with various molecular targets and pathways. The thiourea moiety is known to form strong hydrogen bonds with biological molecules, which can inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s aromatic rings can also interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-p-Tolyl-3-(2-methylbenziminazol-5-yl)thiourea
- 1-p-Tolyl-3-(2-ethylbenziminazol-4-yl)thiourea
- 1-p-Tolyl-3-(2-ethylbenziminazol-6-yl)thiourea
Uniqueness
1-p-Tolyl-3-(2-ethylbenziminazol-5-yl)thiourea is unique due to its specific substitution pattern on the benziminazole ring, which can significantly influence its biological activity and chemical reactivity. The presence of the p-tolyl group enhances its hydrophobic interactions, making it more effective in binding to certain biological targets compared to its analogs.
Properties
CAS No. |
38423-16-4 |
---|---|
Molecular Formula |
C17H18N4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2-ethyl-3H-benzimidazol-5-yl)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C17H18N4S/c1-3-16-20-14-9-8-13(10-15(14)21-16)19-17(22)18-12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,20,21)(H2,18,19,22) |
InChI Key |
PHCXWAZTDWZKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.